(1,2-13C2)tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the molecular formula . This compound consists of a straight-chain structure with fourteen carbon atoms and a carboxylic acid functional group. The presence of stable isotopes of carbon (carbon-13) in its structure allows for various applications in metabolic studies and tracer experiments. Myristic acid is naturally found in several fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil, where it serves as an important component of triglycerides .
Myristic acid has significant biological roles, particularly in human metabolism. It is known to influence lipid profiles by raising levels of low-density lipoprotein (LDL) cholesterol when consumed. This effect has implications for cardiovascular health . Additionally, myristic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes, which is crucial for various cellular functions .
The synthesis of (1,2-13C2)tetradecanoic acid can be achieved through various methods:
(1,2-13C2)tetradecanoic acid has diverse applications:
Studies have demonstrated that tetradecanoic acid interacts with various biomolecules, influencing their behavior:
Several compounds share structural similarities with (1,2-13C2)tetradecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Lauric Acid | C12H24O2 | Commonly found in coconut oil; shorter chain length. |
Palmitic Acid | C16H32O2 | Found in palm oil; one carbon longer than tetradecanoic acid. |
Stearic Acid | C18H36O2 | A saturated fatty acid found in animal fats; two carbons longer. |
Capric Acid | C10H20O2 | Shorter chain fatty acid; found in coconut oil and palm kernel oil. |
The uniqueness of (1,2-13C2)tetradecanoic acid lies in its specific chain length and the presence of carbon-13 isotopes, which enhance its utility in research applications compared to other similar compounds .
(1,2-¹³C₂)tetradecanoic acid possesses the Chemical Abstracts Service registry number 287111-20-0 and exhibits a molecular formula of C₁₄H₂₈O₂, with the two terminal carbon atoms being carbon-13 isotopes. The compound maintains a molecular weight of 230.36 grams per mole, representing a mass increase of 2 atomic mass units compared to the unlabeled tetradecanoic acid due to the incorporation of two carbon-13 atoms. The structural representation follows the Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCC[13CH2]13C=O, clearly indicating the positioning of the isotopic labels at the carboxyl carbon and the adjacent methylene carbon.
The physical properties of (1,2-¹³C₂)tetradecanoic acid closely mirror those of natural myristic acid, with a melting point range of 52-54 degrees Celsius and a boiling point of 250 degrees Celsius at 100 millimeters of mercury pressure. The compound exhibits a density of 0.898 grams per cubic centimeter and demonstrates a flash point exceeding 113 degrees Celsius, classifying it as a combustible solid under standard safety protocols. These thermal characteristics are consistent with the behavior of saturated medium-chain fatty acids and confirm that isotopic substitution does not significantly alter the fundamental physicochemical properties of the molecule.
Property | Value | Reference Compound (Myristic Acid) |
---|---|---|
Molecular Weight (g/mol) | 230.36 | 228.37 |
Melting Point (°C) | 52-54 | 52-54 |
Boiling Point (°C) | 250 at 100 mmHg | 250 at 100 mmHg |
Density (g/cm³) | 0.898 | 0.898 |
Flash Point (°C) | >113 | >113 |
Mass Shift | M+2 | - |
Commercial preparations of (1,2-¹³C₂)tetradecanoic acid typically achieve isotopic enrichment levels of 99 atom percent carbon-13 at the labeled positions, with overall chemical purity exceeding 99 percent. This high degree of isotopic enrichment ensures optimal analytical sensitivity in mass spectrometric applications while minimizing interference from unlabeled material. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1,2-¹³C₂)tetradecanoic acid, reflecting the specific positioning of the carbon-13 labels.
The compound exhibits an exact mass of 230.39 atomic mass units and demonstrates a characteristic mass shift of M+2 in mass spectrometric analysis, distinguishing it from the natural isotopologue pattern of unlabeled tetradecanoic acid. This mass shift pattern facilitates precise quantification in tracer studies and enables researchers to differentiate between endogenously synthesized and exogenously administered fatty acids in biological systems.
Traditional approaches to carboxyl-specific carbon-13 labeling of tetradecanoic acid have relied primarily on well-established synthetic methodologies that incorporate the isotope at the carbonyl carbon position. The most prevalent method involves the alkylation of potassium cyanide-¹³C with 1-bromotridecane, followed by subsequent hydrolysis to yield [1-¹³C]tetradecanoic acid [1] [2]. This nitrile substitution approach achieves isotopic enrichment levels of approximately 90% and represents a cornerstone methodology in fatty acid isotope labeling [1].
The carboxylation approach utilizing organometallic reagents constitutes another fundamental strategy for carboxyl-specific labeling. Treatment of organolithium or organomagnesium derivatives of tridecyl bromide with ¹³CO₂ provides direct access to the labeled carboxylic acid functionality [3]. These methodologies typically require anhydrous conditions and inert atmosphere protection to prevent moisture interference and ensure optimal isotope incorporation [3].
Advanced carboxyl labeling techniques have incorporated isotope-encoded reagents for enhanced analytical capabilities. The use of isotope-coded para-dimethylaminophenacyl bromide as a derivatizing agent enables simultaneous labeling and detection enhancement, improving electrospray ionization efficiency by 2-4 orders of magnitude [4]. This approach demonstrates the evolution of traditional labeling strategies toward more analytically sophisticated methodologies.
Chemical derivatization methods employing carbodiimide-mediated coupling with glycine ethyl ester provide an alternative route for carboxyl-specific isotope incorporation [5] [6]. This approach offers particular advantages for comparative studies, as isotope-encoded heavy and light reagents can be utilized to label different sample states, enabling direct quantitative comparison through mass spectrometry [6].
The synthesis of (1,2-¹³C₂)tetradecanoic acid requires sophisticated methodologies capable of introducing carbon-13 labels at both the carbonyl carbon and the adjacent methylene carbon. This dual-position labeling presents unique synthetic challenges that have driven the development of innovative approaches [7] [8].
The dual-isotope approach methodology represents a significant advancement in multi-position labeling strategies. This technique employs two different isotopic signatures for a single source, effectively converting complex three-source systems into solvable two-equation problems [7]. For tetradecanoic acid synthesis, this approach enables the simultaneous incorporation of ¹³C labels at positions 1 and 2 while maintaining synthetic tractability [7].
Mechanochemical procedures have emerged as cost-efficient and user-friendly alternatives for dual-position isotope labeling. These methods utilize mechanical energy to drive isotope exchange reactions under mild conditions, achieving high yields (≥80%) and substantial enrichment levels (≥37% average labeling) in shortened reaction times [9]. The mechanochemical approach offers particular advantages for sensitive substrates that might decompose under traditional heating conditions [9].
Nickel-mediated thiocarbonylation strategies provide an innovative route for dual-position labeling through carbon monoxide insertion chemistry. This methodology employs ¹³C-labeled carbon monoxide precursors to form nickel-acyl complexes, which subsequently undergo rapid reaction with disulfide reagents to generate isotopically labeled thioesters [10]. The resulting products can be further transformed to the desired fatty acid through aminolysis and hydrolysis sequences [10].
The application of elemental ¹³C carbon as a starting material represents a versatile approach for dual-position labeling. This method begins with the conversion of elemental ¹³C to calcium carbide (Ca¹³C₂), which subsequently generates acetylene as a universal ¹³C₂ building block [11]. The acetylene unit can then be incorporated into fatty acid synthesis through alkyne functionalization and subsequent chain extension reactions [11].
The purification and characterization of isotopically labeled tetradecanoic acid requires specialized analytical approaches that can distinguish between labeled and unlabeled materials while ensuring product purity and isotopic integrity. Mass spectrometry represents the primary analytical tool for product characterization, providing direct measurement of isotopic incorporation and molecular mass confirmation [12] [13].
Gas chromatography-mass spectrometry serves as the gold standard for fatty acid analysis, requiring derivatization to volatile methyl esters for effective separation and detection [14] [15]. The analytical protocol typically involves transesterification with acetyl chloride and methanol, followed by capillary column separation using polar cyano-stationary phases [15]. Detection limits in the low femtomolar range enable quantification of trace isotopic impurities [15].
Nuclear magnetic resonance spectroscopy provides complementary structural information, with ¹³C NMR offering direct observation of isotopically labeled carbon atoms [16] [17]. The enhanced signal intensity from ¹³C enrichment enables detailed chemical shift analysis and structural confirmation [16]. Carbon-13 chemical shifts for tetradecanoic acid appear in characteristic regions: aliphatic carbons at 0-50 ppm, and the carboxyl carbon at 160-220 ppm [17].
Isotope ratio mass spectrometry provides precise quantification of isotopic enrichment levels through combustion to carbon dioxide and subsequent analysis [12]. This technique offers exceptional precision for determining the extent of isotope incorporation and identifying potential isotopic contamination [12].
Infrared spectroscopy has gained renewed attention for fatty acid characterization, particularly with the development of gas-phase infrared methods [18]. These approaches enable discrimination between positional and configurational isomers through analysis of vibrational fingerprints [18].
Advanced purification techniques specific to isotopically labeled compounds include preparative gas chromatography for trace separation of isotopomers and high-performance liquid chromatography using specialized isotope-selective columns [19] [20]. The isotope-coded fatty acid transmethylation (iFAT) technique integrates extraction, transmethylation, and isotopic labeling into a single ultrasonic-assisted procedure, significantly reducing handling losses [21] [22].
Yield optimization in isotopic labeling synthesis presents unique challenges related to the high cost of isotopically enriched starting materials and the need to minimize isotope dilution throughout the synthetic sequence [23] [24]. The optimization process requires careful balance between reaction efficiency, isotope retention, and economic considerations [23].
Reaction parameter optimization studies have identified critical factors influencing yield in isotopic synthesis. Temperature control emerges as a primary variable, with optimal ranges typically falling between 20-80°C to balance reaction rate with thermal decomposition risks [25]. Catalyst loading requires careful optimization to achieve maximum efficiency while minimizing costly isotope-labeled reagent consumption [25].
Solvent system selection significantly impacts both yield and isotope retention. Non-coordinating solvents generally provide superior isotope incorporation, while coordinating solvents may lead to isotope exchange and dilution [25]. Purge gas flow optimization ensures effective removal of atmospheric carbon dioxide, preventing isotopic contamination during synthesis [25].
Scale | Typical Yield (%) | Main Challenges | Cost per gram ($) | Timeline |
---|---|---|---|---|
Laboratory (mg) | 85-95 | Isotope cost, purity maintenance | 1000-5000 | 1-3 days |
Pilot (g) | 75-85 | Heat transfer, mixing efficiency | 500-2000 | 1-2 weeks |
Semi-commercial (10-100g) | 65-80 | Equipment scaling, isotope dilution | 200-800 | 2-4 weeks |
Commercial (kg) | 60-75 | Process control, regulatory compliance | 100-400 | 1-3 months |
Scalability challenges in isotopic synthesis stem from the exponential increase in isotope costs with scale, coupled with decreasing efficiency in larger reaction vessels [26] [27]. Heat transfer limitations become particularly problematic in exothermic reactions involving isotope-labeled substrates, requiring specialized equipment design and process control systems [26].
Process validation for scaled isotopic synthesis demands comprehensive equipment qualification protocols including installation qualification, operational qualification, and performance qualification [26]. Real-time analytical monitoring becomes essential for maintaining isotopic purity throughout the synthesis, requiring integration of advanced process analytical technology [26].
The economic considerations of isotopic synthesis necessitate careful cost-benefit analysis at each scale. While laboratory-scale synthesis may cost $1000-5000 per gram, commercial production can reduce costs to $100-400 per gram through economy of scale [28]. However, the substantial capital investment required for commercial isotope synthesis facilities presents significant barriers to market entry [28].
Carbon-13 Nuclear Magnetic Resonance spectroscopy represents the primary analytical method for characterizing the isotopic enrichment and structural integrity of (1,2-¹³C₂)tetradecanoic acid [1] [2]. The ¹³C Nuclear Magnetic Resonance spectrum of this doubly labeled fatty acid exhibits distinct resonances that enable unambiguous identification of the labeled positions and quantitative assessment of isotopic enrichment.
The carboxyl carbon (C1) in (1,2-¹³C₂)tetradecanoic acid displays a characteristic downfield resonance in the range of 172-174 parts per million, consistent with the deshielding effect of the carbonyl group [1] [3]. This signal exhibits significant enhancement in intensity due to the ¹³C enrichment at position 1, appearing as a doublet when coupled with the adjacent ¹³C-enriched C2 position. The alpha carbon (C2) resonates at 33-35 parts per million and similarly shows enhanced intensity with doublet multiplicity due to scalar coupling with the C1 position [4].
The ¹³C Nuclear Magnetic Resonance spectrum reveals characteristic carbon-carbon coupling patterns that provide definitive evidence for the 1,2-positioning of the isotopic labels. The J(C1-C2) coupling constant typically ranges from 35-40 Hertz, confirming the vicinal relationship between the two enriched carbon atoms [5]. This coupling pattern distinguishes (1,2-¹³C₂)tetradecanoic acid from other positionally labeled isomers and serves as a spectroscopic fingerprint for structural verification.
High-resolution mass spectrometry provides unambiguous molecular characterization of (1,2-¹³C₂)tetradecanoic acid through precise molecular weight determination and isotopic pattern analysis [6] [9]. The molecular ion of the labeled compound exhibits a mass of 230.37 daltons, representing a 2.00 dalton increase from the natural abundance tetradecanoic acid molecular weight of 228.37 daltons. This mass shift corresponds exactly to the replacement of two ¹²C atoms with ¹³C atoms at positions 1 and 2.
Isotopic pattern analysis reveals the characteristic distribution of isotopologues in the mass spectrum. The base peak for (1,2-¹³C₂)tetradecanoic acid appears at mass-to-charge ratio 230, with minimal intensity at 231 and 232 due to natural abundance ¹³C contributions from unlabeled positions [10]. The isotopic purity can be calculated from the relative intensities of these peaks, typically yielding values of 99.2 percent or higher for high-quality labeled material.
Electron ionization mass spectrometry generates characteristic fragmentation patterns that confirm the labeling pattern [11] [12]. The McLafferty rearrangement produces a base peak fragment at mass-to-charge ratio 62 for the labeled compound, compared to 60 for natural abundance tetradecanoic acid. This 2-dalton shift confirms that both labeled carbons remain in the fragment, consistent with 1,2-positioning of the isotopic labels [9].
Tandem mass spectrometry techniques enable detailed structural characterization of (1,2-¹³C₂)tetradecanoic acid through collision-induced dissociation experiments [13] [6]. The precursor ion at mass-to-charge ratio 230 undergoes systematic fragmentation to yield diagnostic product ions that confirm the isotopic labeling pattern. Loss of the carboxyl group (mass 45 for ¹³CO₂H) produces a fragment at mass-to-charge ratio 185, while loss of the labeled acetyl unit (mass 43 for ¹³C₂H₃O) yields a fragment at 187.
Sequential fragmentation patterns provide evidence for the intact 1,2-labeling arrangement. Beta cleavage adjacent to the carboxyl group produces fragments containing both labeled carbons, while alpha cleavage separates the C1 position from the remainder of the molecule [12]. The mass spectral fragmentation tree enables confirmation of labeling integrity and detection of potential synthetic impurities or rearrangement products.
Negative ion chemical ionization enhances sensitivity for carboxylic acid analysis and provides complementary fragmentation information [14]. The deprotonated molecular ion ([M-H]⁻) at mass-to-charge ratio 229 for the labeled compound exhibits different fragmentation pathways compared to electron ionization, including specific losses that retain the labeled positions. This ionization mode proves particularly valuable for trace analysis and isotopologue quantification in complex biological matrices.
Gas chromatography isotope ratio mass spectrometry enables precise measurement of ¹³C enrichment in (1,2-¹³C₂)tetradecanoic acid with exceptional precision [15] [16]. Following chromatographic separation, the compound undergoes quantitative combustion to carbon dioxide, which is analyzed for ¹³C/¹²C ratios with precision better than 0.3 per mille. This technique provides independent verification of isotopic enrichment levels and enables detection of trace natural abundance contamination.
Compound-specific isotope analysis reveals the distribution of ¹³C enrichment across different carbon positions when combined with controlled fragmentation or derivatization [17] [18]. Methylation of the carboxyl group with natural abundance reagents enables selective analysis of the C1 position enrichment, while other derivatization strategies can probe individual carbon positions along the fatty acid chain. These approaches provide comprehensive isotopic characterization beyond simple bulk enrichment measurements.
Gas chromatography represents the gold standard for separation and quantitative analysis of (1,2-¹³C₂)tetradecanoic acid, providing exceptional resolution and sensitivity for fatty acid analysis [19] [14]. Capillary columns with polar stationary phases, such as polyethylene glycol (DB-Wax, HP-88), achieve baseline separation of tetradecanoic acid from neighboring chain length fatty acids with retention times typically ranging from 6.8 to 7.2 minutes under standard temperature programming conditions.
Column selection proves critical for optimal separation performance. Highly polar phases provide superior resolution based on carbon number and degree of unsaturation, while medium-polarity phases (DB-23, DB-FFAP) offer enhanced separation of geometric isomers [19]. For (1,2-¹³C₂)tetradecanoic acid analysis, the slight isotopic mass difference produces negligible retention time shifts (0.0-0.2 seconds), enabling direct comparison with natural abundance standards using identical chromatographic conditions.
Temperature programming optimization maximizes resolution while minimizing analysis time. Initial temperatures of 150-180°C with linear ramps of 4-10°C per minute to final temperatures of 250-280°C provide optimal peak shapes and separation efficiency [14]. Isothermal conditions at intermediate temperatures can enhance resolution for critical separations but extend analysis times significantly. Carrier gas selection and flow rate optimization further improve peak symmetry and detection limits.
Chemical derivatization enhances the chromatographic properties and detection sensitivity of (1,2-¹³C₂)tetradecanoic acid [14] [20]. Methyl ester formation using boron trifluoride-methanol or diazomethane converts the carboxylic acid to a more volatile derivative suitable for gas chromatography. The methylation reaction must utilize natural abundance reagents to avoid altering the isotopic enrichment pattern at the C1 position.
Pentafluorobenzyl ester derivatives provide exceptional sensitivity for electron capture detection and negative chemical ionization mass spectrometry [14]. These derivatives exhibit superior thermal stability and enhanced volatility compared to simple methyl esters. The derivatization efficiency typically reaches 80-85 percent for fatty acids ranging from C12 to C24, with minimal discrimination between labeled and natural abundance compounds.
Alternative derivatization approaches include trimethylsilyl ester formation for enhanced thermal stability and improved peak shapes [21]. N,O-bis(trimethylsilyl)trifluoroacetamide reaction at 65°C for 10 minutes provides quantitative derivatization suitable for trace analysis. Each derivatization strategy requires careful validation to ensure preservation of isotopic integrity and quantitative recovery of the labeled compound.
High Performance Liquid Chromatography offers complementary separation capabilities for (1,2-¹³C₂)tetradecanoic acid analysis, particularly advantageous for thermally sensitive applications and direct analysis without derivatization [22] [23]. Reversed-phase chromatography using C18 stationary phases provides separation based on hydrophobic interactions, with elution times typically ranging from 8-15 minutes depending on mobile phase composition and gradient conditions.
Mobile phase optimization involves methanol-water or acetonitrile-water gradients with optional ion-pairing reagents to enhance peak shapes for free fatty acids [24]. Tributylamine addition improves retention and peak symmetry for carboxylic acids, while maintaining compatibility with mass spectrometric detection. The organic phase strength controls retention times, with higher percentages reducing analysis times at the expense of resolution.
Detection strategies for High Performance Liquid Chromatography include ultraviolet absorption following phenacyl derivatization, evaporative light scattering detection for universal response, and electrospray ionization mass spectrometry for enhanced selectivity [25] [20]. Each detection mode offers distinct advantages in terms of sensitivity, selectivity, and quantitative performance. Mass spectrometric detection provides unambiguous identification and isotopologue discrimination essential for labeled compound analysis.
Comprehensive purity assessment of (1,2-¹³C₂)tetradecanoic acid requires multiple analytical approaches to characterize both chemical and isotopic purity [26] [27]. Gas chromatography with flame ionization detection provides quantitative determination of fatty acid composition, typically revealing chemical purities exceeding 99.5 percent for high-quality preparations. Common impurities include homologous fatty acids (C12:0, C16:0) and synthetic intermediates from the labeling procedure.
Mass spectrometric analysis enables detection and quantification of isotopologue impurities that may result from incomplete labeling or isotopic scrambling during synthesis [28] [10]. Single ion monitoring of molecular ions at masses 228, 229, and 230 reveals the distribution of unlabeled, singly labeled, and doubly labeled species. High-quality (1,2-¹³C₂)tetradecanoic acid exhibits minimal intensity at mass 228 and 229, with the primary signal at mass 230.
Comparative analysis of (1,2-¹³C₂)tetradecanoic acid with its natural abundance analogue reveals minimal differences in fundamental physical properties [30] [31]. Both compounds exhibit identical melting points (58-59°C) and boiling points (250-252°C under standard atmospheric pressure), confirming that isotopic substitution does not significantly alter intermolecular interactions or crystal packing arrangements. Solubility properties remain unchanged, with both forms showing similar behavior in polar and nonpolar solvents.
Density measurements reveal a slight increase for the labeled compound due to the higher atomic mass of ¹³C compared to ¹²C atoms. The density difference of approximately 0.1 percent reflects the 2 dalton mass increase distributed across the 14-carbon chain length. This difference proves negligible for most analytical applications but may be detectable using high-precision density measurement techniques.
Thermal stability analysis demonstrates equivalent decomposition temperatures and kinetic parameters for both labeled and natural abundance forms [31]. Thermogravimetric analysis reveals identical weight loss profiles, confirming that isotopic substitution does not alter thermal decomposition pathways or activation energies. This thermal equivalence enables direct substitution of labeled compounds in analytical methods validated using natural abundance standards.
Nuclear Magnetic Resonance spectroscopy reveals the most pronounced differences between (1,2-¹³C₂)tetradecanoic acid and natural abundance tetradecanoic acid due to the enhanced signal intensity at labeled positions [1] [2]. The ¹³C Nuclear Magnetic Resonance spectrum of the labeled compound exhibits dramatically enhanced signals at C1 and C2 positions, with signal-to-noise ratios improved by factors of 90-100 compared to natural abundance. This enhancement enables rapid structural confirmation and quantitative analysis with reduced sample requirements.
Chemical shift differences between labeled and natural abundance forms remain within experimental error for most carbon positions [4] [3]. However, subtle changes in chemical shifts may occur due to secondary isotope effects, particularly for carbons adjacent to the labeled positions. These effects typically range from 0.01-0.05 parts per million and require high-field spectrometers for reliable detection.
¹H Nuclear Magnetic Resonance analysis shows minimal differences between labeled and unlabeled forms, as hydrogen atoms directly attached to carbon atoms experience negligible isotope effects [32]. Integration ratios and coupling patterns remain identical, enabling use of established proton Nuclear Magnetic Resonance methods for chemical purity assessment of labeled compounds. Subtle changes in chemical shifts due to secondary isotope effects prove below the detection limits of routine analysis.
Chromatographic retention times for (1,2-¹³C₂)tetradecanoic acid and natural abundance tetradecanoic acid show minimal differences across various separation platforms [19] [14]. Gas chromatography analysis reveals retention time differences of 0.0-0.2 seconds, well within experimental reproducibility limits. This chromatographic equivalence enables direct application of methods developed for natural abundance compounds to labeled analogues without method revalidation.
Peak shapes and separation efficiency remain virtually identical between labeled and unlabeled forms [33] [27]. Column interactions, vapor pressure differences, and partition coefficients show negligible isotope effects for ¹³C substitution. This behavior contrasts with deuterium labeling, which can produce measurable retention time shifts due to stronger hydrogen bonding effects.
Detection response factors prove equivalent between isotopic forms when using universal detectors such as flame ionization detection [14] [34]. Mass spectrometric detection shows predictable mass shifts corresponding to the isotopic substitution pattern, enabling straightforward method adaptation. Calibration curves exhibit parallel slopes and equivalent detection limits, confirming quantitative equivalence between labeled and natural abundance forms.
Enzymatic recognition and processing of (1,2-¹³C₂)tetradecanoic acid closely parallels that of natural abundance tetradecanoic acid in most biological systems [5] [11]. Kinetic isotope effects for ¹³C substitution typically range from 1.00-1.04, representing minimal perturbation of enzymatic reaction rates compared to deuterium effects which can exceed 2-10 fold. This kinetic similarity enables use of labeled compounds as metabolic tracers without significant pathway perturbation.
Cellular uptake and transport mechanisms show equivalent behavior for labeled and natural abundance forms [6] [35]. Fatty acid binding proteins, transport proteins, and membrane incorporation processes exhibit minimal discrimination between isotopic forms. This biochemical equivalence validates the use of ¹³C-labeled tetradecanoic acid for metabolic flux analysis and pathway tracing studies.
Oxidative metabolism studies reveal equivalent beta-oxidation rates and product distributions for both isotopic forms [11] [12]. The primary kinetic isotope effect remains minimal for carbon-carbon bond cleavage reactions, while secondary effects at adjacent positions prove negligible. Mass spectrometric analysis of metabolic products enables tracking of the labeled carbons through various biochemical transformations, providing detailed insights into fatty acid metabolism pathways.
Irritant